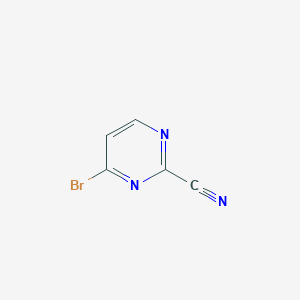

4-Bromopyrimidine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBOWNBJKYDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696102 | |

| Record name | 4-Bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-48-1 | |

| Record name | 4-Bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromopyrimidine-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromopyrimidine-2-carbonitrile is a halogenated pyrimidine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including nucleobases and a wide array of approved therapeutics.[1][2][3] The strategic placement of a bromo substituent at the 4-position and a carbonitrile group at the 2-position imparts distinct reactivity, allowing for selective and sequential chemical modifications.

The bromine atom acts as an excellent leaving group, making it an ideal handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] Concurrently, the carbonitrile group offers a pathway for transformation into amines, amides, or carboxylic acids, further expanding the synthetic possibilities. This guide provides a comprehensive overview of the core physical properties, spectroscopic signature, synthetic utility, and safe handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 1160995-48-1 | [5] |

| Molecular Formula | C₅H₂BrN₃ | [5][6] |

| Molecular Weight | 183.99 g/mol | [7] |

| Monoisotopic Mass | 182.9432 Da | [6] |

| Appearance | Solid (Typical) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) | Inferred from similar compounds[8] |

| Predicted XlogP | 1.3 | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected characteristic features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be characteristic of the substituted pyrimidine system.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display five signals, one for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically in the 115-120 ppm range) and the carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2215-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[9]

-

Mass Spectrometry (MS) : Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 182.9432 Da.[6]

Synthesis and Reactivity Overview

The synthesis of substituted bromopyrimidines often involves multi-step sequences. A general and effective one-pot method involves the acid-catalyzed cyclization of a suitable precursor, which underscores the principles of reaction efficiency.[10]

Illustrative Synthetic Protocol

This protocol is a generalized procedure adapted from established methods for synthesizing 4-bromopyrimidines.[10] The causality behind this one-pot approach lies in using dry hydrogen bromide not only as a catalyst to enhance the reactivity of the nitrile group for cyclization but also as the bromine source for the final product.[10]

Step-by-Step Methodology:

-

Preparation: To a solution of the appropriate N-cyanovinylamidine intermediate (10 mmol) in 1,4-dioxane (30 mL), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.

-

Reaction: Stir the resultant mixture at a controlled temperature of 15-20°C for approximately 2 hours. The acidic environment facilitates the intramolecular cyclization.

-

Maturation: Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete conversion.

-

Work-up: Pour the reaction mixture into crushed ice. The product typically precipitates as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as n-hexane to yield the pure 4-bromopyrimidine derivative.[10]

Caption: Generalized one-pot synthesis workflow for 4-bromopyrimidines.

Applications in Drug Discovery

This compound is a strategic intermediate primarily due to its orthogonal reactivity. The bromo and nitrile groups can be addressed with different reagents, allowing for controlled, stepwise elaboration into more complex target molecules. This is a cornerstone of modern drug development, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[2][11]

-

Cross-Coupling Reactions: The C4-Br bond is readily engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) or copper-catalyzed reactions to form C-C, C-N, C-O, and C-S bonds.[4] This is the primary method for introducing aryl, heteroaryl, alkyl, or amino groups at this position.

-

Nitrile Group Transformations: The C2-CN group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocycles like tetrazoles.

Caption: Key reaction pathways for this compound.

Safety and Handling

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related bromo-substituted nitrogen heterocycles should be used to inform handling procedures.[7][12][13]

-

Hazard Classification: Similar compounds are often classified as harmful if swallowed, cause skin irritation, cause serious eye irritation or damage, and may cause respiratory irritation.[7][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][14]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][16]

Conclusion

This compound is a potent synthetic intermediate whose value lies in the dual reactivity of its bromo and carbonitrile functional groups. Its stable pyrimidine core, combined with these versatile chemical handles, makes it an indispensable tool for medicinal chemists aiming to construct novel molecular architectures for therapeutic applications. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is paramount for its effective and safe utilization in the research and development pipeline.

References

- Sigma-Aldrich. 4-Bromopyrimidine AldrichCPR.

- Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.

- ChemicalBook.

- PubChem. This compound (C5H2BrN3).

- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Cole-Parmer.

- PubChem. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Thanki, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- PubChem. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546.

- BuyersGuideChem. This compound | C5H2BrN3.

- Fisher Scientific.

- MDPI. Recent Advances in Pyrimidine-Based Drugs.

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET - 4-Bromopyridine Hydrobromide.

- NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis.

- PubChem. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H2BrN3 - BuyersGuideChem [buyersguidechem.com]

- 6. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. nbinno.com [nbinno.com]

- 12. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.dk [fishersci.dk]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to 4-Bromopyrimidine-2-carbonitrile: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Abstract

4-Bromopyrimidine-2-carbonitrile is a strategically important heterocyclic compound featuring a pyrimidine core functionalized with both a reactive bromine atom and a versatile nitrile group. This unique substitution pattern establishes it as a valuable intermediate in medicinal chemistry and materials science. The bromine atom at the 4-position serves as an excellent leaving group for various cross-coupling reactions and nucleophilic aromatic substitutions, enabling the facile introduction of diverse molecular fragments. Concurrently, the nitrile group at the 2-position acts as a synthetic handle for transformations into amides, carboxylic acids, or amines. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and its critical applications, particularly in the synthesis of targeted therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug development, forming the core of numerous FDA-approved therapeutics.[1] As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems.[2] This biocompatibility, combined with its versatile synthetic accessibility, has led to the development of pyrimidine-based drugs with a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4]

The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines, in particular, are powerful intermediates. This compound emerges as a compound of significant interest due to its bifunctional nature, offering two distinct and synthetically valuable reaction sites. This guide aims to serve as a comprehensive technical resource for researchers leveraging this molecule in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for reproducible scientific research. This section details the structural and physical properties of this compound.

Chemical Structure and IUPAC Nomenclature

The compound consists of a pyrimidine ring substituted with a bromine atom at the C4 position and a nitrile group (-C≡N) at the C2 position.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from 2-Cyano-4-hydroxypyrimidine.

Materials:

-

2-Cyano-4-hydroxypyrimidine (1.0 eq)

-

Phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Cyano-4-hydroxypyrimidine (1.0 eq) and phosphorus oxybromide (3.0 eq).

-

Causality: Using an excess of POBr₃ ensures the complete conversion of the starting material. The reaction is performed neat or with a high-boiling inert solvent.

-

-

Reaction Execution: Heat the reaction mixture to 110°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Self-Validation: The hydrolysis of excess POBr₃ is vigorous. A slow, controlled addition to ice prevents a runaway reaction.

-

-

Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral (pH ~7-8). The evolution of CO₂ gas will be observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The C4-Br bond is highly susceptible to modification, while the C2-nitrile group offers a gateway to other functionalities.

Key Reactions and Transformations

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent leaving group for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions. [5]This allows for the modular assembly of complex molecular architectures, a strategy central to modern drug discovery.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring activates the C4 position towards attack by nucleophiles such as amines, thiols, and alcohols, providing direct access to 4-substituted pyrimidine derivatives.

Role as a Key Synthetic Intermediate

This molecule serves as a critical building block for constructing libraries of potential drug candidates. For instance, it can be used to synthesize inhibitors of protein kinases, a major class of oncology targets. The pyrimidine core often acts as a "hinge-binder," forming hydrogen bonds with the protein backbone, while the substituents installed via the C4-Br position explore different pockets of the active site to achieve potency and selectivity.

Caption: Use of this compound in synthesis.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined points of reactivity allow for controlled, stepwise functionalization, making it an ideal intermediate for the construction of complex molecules in drug discovery and materials science. The reliable synthetic methods and the predictable reactivity of its functional groups ensure its continued importance for researchers aiming to innovate at the frontiers of molecular design.

References

- PubChemLite. This compound (C5H2BrN3).

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.

- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding 4-Bromopyridine: Properties, Applications, and Pricing.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17.

- PubMed Central (PMC). (2023). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health.

- BuyersGuideChem. This compound | 1160995-48-1.

- BuyersGuideChem. This compound | C5H2BrN3.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11.

- PubChem. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546. National Institutes of Health.

- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Library of Medicine.

- Google Patents. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.

Sources

An In-depth Technical Guide to 4-Bromopyrimidine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

[City, State] – [Date] – 4-Bromopyrimidine-2-carbonitrile, a versatile heterocyclic building block, is gaining increasing attention within the pharmaceutical and agrochemical research sectors. This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.

Core Compound Identification

Chemical Name: this compound CAS Number: 1160995-48-1 Molecular Formula: C₅H₂BrN₃

Synonyms: 4-bromo-2-pyrimidinecarbonitrile

This molecule incorporates a pyrimidine ring, a fundamental scaffold in numerous biologically active compounds, functionalized with a bromine atom at the 4-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to light beige crystalline solid. Key physicochemical properties are summarized in the table below:

| Property | Value | Source |

| Molecular Weight | 183.99 g/mol | |

| Melting Point | 82-84 °C | |

| Boiling Point | 265.312 °C at 760 mmHg (Predicted) | |

| XlogP (Predicted) | 1.3 |

-

¹H NMR: Signals corresponding to the two protons on the pyrimidine ring.

-

¹³C NMR: Resonances for the five carbon atoms, including the nitrile carbon and the carbons of the pyrimidine ring.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Mechanistic Insights

The synthesis of 4-bromopyrimidines often involves the bromination of the corresponding hydroxypyrimidine precursors using reagents like phosphorus oxybromide or a combination of phosphorus pentabromide and phosphorus oxybromide. These methods, however, can sometimes require harsh conditions and multiple steps.

A more direct, one-pot synthesis approach for certain 4-bromopyrimidines has been reported. This method involves the cyclization of N-cyanovinylamidines in the presence of dry hydrogen bromide. The enhanced reactivity of the nitrile group towards nucleophiles in the presence of a strong acid like HBr facilitates the ring closure to form the pyrimidine core with the desired bromo-substitution.

The Strategic Importance in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-infective agents. The presence of the bromine atom and the nitrile group on the this compound scaffold provides two key reactive handles for molecular elaboration, making it a highly valuable building block for creating libraries of novel compounds.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The bromine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various amine-containing fragments, which can be designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The nitrile group at the 2-position can also be transformed into other functional groups or utilized for its electronic properties.

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below:

Caption: Synthetic workflow utilizing this compound for kinase inhibitor synthesis.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for a nucleophilic aromatic substitution reaction using this compound.

Objective: To synthesize a 4-amino-substituted pyrimidine-2-carbonitrile derivative.

Materials:

-

This compound

-

Desired primary or secondary amine

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).

-

Dissolve the starting material in the chosen solvent.

-

Add the amine (1.1 to 1.5 equivalents) to the solution.

-

Add the base (1.5 to 2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-substituted pyrimidine-2-carbonitrile.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive bromine atom and a modifiable nitrile group on a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted kinase inhibitors. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of new and improved drug candidates.

References

-

PubChem. This compound. [Link]

A Technical Guide to the Regioselective Cyanation of 5-Bromo-2,4-dichloropyrimidine

Abstract

5-Bromo-2,4-dichloropyrimidine stands as a pivotal intermediate in medicinal chemistry, notably in the synthesis of targeted therapeutics like CDK4/6 inhibitors.[1] Its utility is intrinsically linked to the selective functionalization of its two distinct chlorine atoms at the C-2 and C-4 positions. This guide provides an in-depth analysis of the synthesis of cyanated pyrimidine derivatives from this substrate, focusing on the critical challenge of regioselectivity. We will dissect the mechanistic principles governing nucleophilic aromatic substitution (SNAr) on this electron-deficient heterocycle, present a field-proven protocol for the synthesis of the kinetically favored 5-bromo-2-chloro-4-cyanopyrimidine, and explore the theoretical underpinnings for achieving substitution at the C-2 position. This document is intended for researchers and drug development professionals seeking to leverage this versatile building block in complex synthetic campaigns.

Principles of Nucleophilic Aromatic Substitution (SNAr) in Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly when substituted with good leaving groups, such as halogens. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is fundamentally an addition-elimination process.[2][3]

The key steps are:

-

Nucleophilic Addition: A nucleophile attacks one of the electrophilic carbons bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

-

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

The rate and regioselectivity of this reaction are heavily influenced by the ability of the pyrimidine ring and its substituents to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the site of attack significantly accelerate the reaction by delocalizing this charge.[2][3]

The Substrate: Reactivity Profile of 5-Bromo-2,4-dichloropyrimidine

5-Bromo-2,4-dichloropyrimidine is typically synthesized via the chlorination of 5-bromouracil using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1][5] The resulting molecule possesses two distinct electrophilic centers at C-2 and C-4, both activated towards SNAr by the adjacent ring nitrogens.

The critical question for any synthetic chemist is: which chlorine will react first? In the vast majority of cases involving 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C-4 position .[6][7][8]

Causality Behind C-4 Selectivity:

The preference for C-4 substitution is a direct consequence of the superior stability of the corresponding Meisenheimer intermediate.

-

Attack at C-4: The negative charge of the intermediate can be effectively delocalized onto the adjacent nitrogen atom at position 1 and the para nitrogen at position 3. This extensive delocalization provides significant stabilization.

-

Attack at C-2: The negative charge can only be delocalized onto the adjacent nitrogens at positions 1 and 3. While stabilized, this is generally considered less favorable than the C-4 attack pathway.[9]

Furthermore, the presence of the electron-withdrawing bromine atom at C-5 further enhances the electrophilicity of both positions but reinforces the inherent preference for C-4 attack.[10][11]

Logical Pathway Visualization

The diagram below illustrates the two potential pathways for the SNAr reaction on 5-bromo-2,4-dichloropyrimidine, highlighting the preferential formation of the C-4 substituted product.

Caption: Regioselective pathways for cyanation of 5-bromo-2,4-dichloropyrimidine.

Synthesis of 5-Bromo-2-chloro-4-cyanopyrimidine: A Validated Protocol

Leveraging the innate C-4 selectivity of the substrate, a reliable synthesis of 5-bromo-2-chloro-4-cyanopyrimidine can be achieved. The use of Phase-Transfer Catalysis (PTC) is highly recommended for this transformation when using alkali metal cyanides like sodium cyanide (NaCN).[12]

The Role of the Phase-Transfer Catalyst:

The reaction involves a solid or aqueous salt (NaCN) and an organic substrate soluble only in an organic solvent. The two phases are immiscible. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[13] The lipophilic cation (TBA⁺) pairs with the cyanide anion (CN⁻), transporting it from the aqueous/solid phase into the organic phase where it can react with the pyrimidine substrate.[12][14] This avoids the need for harsh, polar aprotic solvents and often leads to cleaner reactions with simpler workups.

PTC Mechanism Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. phasetransfer.com [phasetransfer.com]

The Synthetic Chemist's Guide to Brominated Pyrimidines: A Deep Dive into Reactivity and Application

For the discerning researcher, scientist, and drug development professional, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in bioactive molecules and natural products, including the nucleobases of DNA, makes it a privileged heterocycle.[1][2] The strategic functionalization of this ring system is therefore of paramount importance. Among the various tools available, the use of brominated pyrimidines as versatile synthetic intermediates stands out. This technical guide provides an in-depth exploration of the reactivity of brominated pyrimidines, offering field-proven insights into their application in key organic transformations. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

The Electronic Landscape of Brominated Pyrimidines: Understanding Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack and activates attached halogen atoms towards various reactions. The introduction of a bromine atom further modulates this reactivity, creating a versatile handle for synthetic manipulation.

The reactivity of a bromopyrimidine is dictated by two primary factors:

-

The Carbon-Halogen (C-X) Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[3] The reactivity trend for halogens is generally I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[3] This makes bromopyrimidines a good balance between reactivity and stability, often being more reactive than their chloro-analogs while being more readily available and less expensive than iodo-derivatives.[4]

-

Position of the Bromine Atom: The position of the bromine atom on the pyrimidine ring (C2, C4/C6, or C5) significantly influences its reactivity. The electron-withdrawing effect of the two nitrogen atoms is most pronounced at the C2, C4, and C6 positions, making halogens at these positions more susceptible to both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. Generally, the reactivity of halogens on the pyrimidine ring follows the order C4 > C6 > C2.[4] The C5 position is less electron-deficient and thus a halogen at this position is typically less reactive in nucleophilic aromatic substitutions but readily participates in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyrimidines. Brominated pyrimidines are excellent substrates for these transformations, allowing for the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of a C-C bond between a halide and an organoboron compound.[3][5] Due to the electron-deficient nature of the pyrimidine ring, bromopyrimidines are highly reactive substrates in Suzuki couplings, often more so than analogous benzene derivatives.[4]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used and commercially available catalyst that is effective for many Suzuki couplings of bromopyrimidines.[6][7] For more challenging couplings or to achieve higher turnover numbers, pre-catalysts like Pd(OAc)₂ with phosphine ligands are often employed.

-

Ligand: The choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is a standard, versatile ligand.[4] For less reactive substrates or to promote difficult couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases such as K₃PO₄, Na₂CO₃, and Cs₂CO₃ are commonly used.[4][6] The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive partners.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is often used.[6][9] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[10][11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [6]

-

Preparation: To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent Addition: Add 1,4-dioxane (e.g., 6 mL for a ~1 mmol scale reaction) and stir the mixture at room temperature for 30 minutes.

-

Reagent Addition: Add the arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and distilled water (1.5 mL).

-

Reaction: Heat the reaction mixture to reflux at 70-80 °C for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrimidines

| Bromopyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [6][7] |

| 2-Bromo-6-methylisonicotinic acid | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [12] |

| 5-Bromo-2-chloropyrimidine | Arylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 16 | 70-95 | [10] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.[13] Bromopyrimidines are excellent substrates for this reaction, providing access to a wide array of aminopyrimidine derivatives.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for successful Buchwald-Hartwig amination. Often, a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ is used in combination with a bulky, electron-rich phosphine ligand.[13] Ligands such as Xantphos, BINAP, and DPPF are commonly employed to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[13][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[14][15]

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[13][14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine [13]

-

Preparation: In a dry Schlenk tube under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

-

Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction is particularly valuable for the synthesis of alkynylpyrimidines, which are important intermediates in medicinal chemistry.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3][16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[3]

-

Solvent: Anhydrous solvents like THF or DMF are commonly used.[3][18]

Detailed Experimental Protocol: Sonogashira Coupling of a Halopyrimidine [3]

-

Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the precipitated amine hydrohalide salt.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[19][20] While the toxicity of organotin reagents is a concern, the reaction is highly versatile due to the stability of the organostannanes to air and moisture and their tolerance of a wide range of functional groups.[19][21]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for the Stille coupling.[22]

-

Additives: In some cases, additives like LiCl can be used to accelerate the transmetalation step.[19]

-

Solvent: Anhydrous, polar aprotic solvents such as DMF or THF are typically employed.[19][22]

Visualizing the General Cross-Coupling Experimental Workflow:

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Due to the electron-deficient nature of the pyrimidine ring, bromopyrimidines, particularly those with the bromine at the C2, C4, or C6 positions, are susceptible to nucleophilic aromatic substitution (SNAr).[23] This reaction involves the displacement of the bromide by a nucleophile.

Causality Behind Experimental Choices:

-

Substrate: The reactivity of the bromopyrimidine in SNAr is highly dependent on the position of the bromine atom and the presence of other electron-withdrawing groups. Halogens at the C4 position are generally more reactive than those at the C2 position.[2][24] This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto both nitrogen atoms, whereas attack at C2 allows delocalization onto only one nitrogen.

-

Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. Stronger nucleophiles will react more readily.

-

Solvent and Temperature: The reaction is typically carried out in a polar solvent that can stabilize the charged intermediate. Heating is often required to drive the reaction to completion.

Visualizing the SNAr Mechanism:

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion and Future Outlook

Brominated pyrimidines are undeniably powerful and versatile building blocks in modern organic synthesis. Their well-defined reactivity patterns in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allow for the controlled and predictable construction of complex molecular architectures. A thorough understanding of the electronic properties of the pyrimidine ring and the mechanistic nuances of these transformations is paramount for the rational design of synthetic routes and the efficient execution of experimental protocols. As the demand for novel pyrimidine-containing compounds in drug discovery and materials science continues to grow, the strategic use of brominated pyrimidines will undoubtedly remain a key enabling technology.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

- Application Notes and Protocols for Buchwald-Hartwig Amin

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.

- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG

- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.

- A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchG

- Suzuki Coupling - Organic Chemistry Portal.

- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public

- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

- Buchwald-Hartwig Coupling - Organic Synthesis.

- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing.

- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- (PDF) Synthesis of 2-Substituted Pyrimidines via - Amanote Research.

- Suzuki–Miyaura coupling reaction of brominated...

- The 4-substitution of 3-bromopyridines with additional nucleophiles. a...

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Nucleophilic arom

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.

- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...

- Suzuki reaction - Wikipedia.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public

- Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- Stille Coupling | NROChemistry.

- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.

- Stille reaction - Wikipedia.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.

- Advancing total synthesis through the Stille cross-coupling: recent innov

- Stille Coupling - Chemistry LibreTexts.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry.

Sources

- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stille Coupling | NROChemistry [nrochemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Stille reaction - Wikipedia [en.wikipedia.org]

- 22. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 23. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromopyrimidine-2-carbonitrile

This document provides a comprehensive technical guide on the safety, handling, and material safety data for 4-Bromopyrimidine-2-carbonitrile (CAS No. 1160995-48-1). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to establish best practices for laboratory use. Given the limited specific toxicological data for this compound, this guide incorporates safety information from closely related structural analogs to provide a cautious and comprehensive safety profile.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. This compound is a halogenated heterocyclic compound, a structural motif common in medicinal chemistry. Its properties dictate its behavior and potential hazards.

| Property | Data | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1160995-48-1 | [1] |

| Molecular Formula | C₅H₂BrN₃ | [1] |

| Molecular Weight | 183.99 g/mol | [1][2] |

| Appearance | Solid (presumed) | [3] |

| Solubility | No data available | |

| Melting/Boiling Point | No data available |

Hazard Identification and GHS Classification (Inferred)

While a complete, officially classified Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its structural analogs—such as bromopyridines, bromopyrimidines, and other cyanopyrimidines—allows for an inferred hazard profile. The presence of the bromo-, pyrimidine-, and nitrile functional groups suggests potential for significant toxicity.

The hazard assessment for the closely related 4-chloropyrimidine-2-carbonitrile includes warnings for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation[4]. Similarly, other brominated pyridines and pyrimidines are classified as toxic if swallowed, in contact with skin, or if inhaled[5][6]. Therefore, it is prudent to handle this compound as a substance with high acute toxicity.

Inferred GHS Classification:

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 💀 |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | 💀 |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | 💀 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❗ |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | ❗ |

Exposure Controls and Personal Protective Equipment (PPE)

The primary goal of exposure controls is to minimize contact with the hazardous substance through engineering solutions and, subsequently, personal protective equipment. The inferred high acute toxicity of this compound mandates stringent controls.

Engineering Controls

The causality for requiring robust engineering controls stems from the high inhalation hazard (H331). Fine powders can easily become airborne, creating a significant respiratory exposure risk.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to contain airborne particles and vapors[7].

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[8].

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection is directly informed by the potential routes of exposure—inhalation, dermal, and eye contact.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use[8]. Given the high dermal toxicity (H311), double-gloving is recommended, especially for prolonged handling. Contaminated gloves must be removed and disposed of properly.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[3].

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. For tasks with a higher risk of spillage, a chemically resistant apron is advisable[6].

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required[8]. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be used by emergency response personnel.

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for mitigating the risks associated with this potent compound.

Detailed Handling Protocol

-

Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Put on all required PPE as detailed in Section 3.2.

-

Weighing: To prevent dispersal of the solid powder, weigh the compound on wax paper or in a tared container within the fume hood. Use non-sparking tools[1].

-

Transfer: Handle the container with care. If transferring the solid, do so slowly and deliberately to minimize dust formation[3].

-

Post-Handling: After use, securely close the primary container. Wipe down the work surface with an appropriate decontaminating solution.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no contact is suspected[3][5]. Do not eat, drink, or smoke in the laboratory[4][9].

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure or reaction.

-

Container: Store in a tightly sealed, clearly labeled container[1][10].

-

Environment: Keep in a cool, dry, and well-ventilated area, separate from incompatible materials[1][3]. Some sources recommend refrigeration and storage under an inert gas[5].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[7].

-

Security: Given its toxicity, the compound should be stored in a locked cabinet or a secure area with limited access[6].

Emergency Procedures

A clear, pre-defined emergency plan is a cornerstone of laboratory safety. All personnel must be familiar with these procedures before working with the compound.

First-Aid Measures

Immediate and correct first aid can be critical in mitigating the effects of an exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention[1][7].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[1][7].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][7].

Accidental Release Measures (Spill Cleanup)

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.

-

Secure: Remove all sources of ignition[6].

-

Contain & Clean: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust[6].

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to local, state, and federal regulations[6].

Caption: Emergency Response Decision Tree for this compound.

Toxicological Profile (Inferred)

Due to the absence of specific toxicological studies on this compound, this profile is inferred from its hazard classifications and data from related compounds.

-

Acute Toxicity: The compound is presumed to be highly toxic via oral, dermal, and inhalation routes. The nitrile group (-CN) can sometimes be metabolized to release cyanide, a potent systemic poison, although this is not always the case. The brominated heterocyclic core also contributes to its toxicity.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant, causing inflammation and discomfort upon contact[3][4].

-

Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. As with any new chemical entity, chronic exposure should be avoided.

References

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.

- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Bromopyridine, HBr.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromopyrimidine.

- Methylamine Supplier. (n.d.). 4-Bromopyridine-3-Carbonitrile.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- American Elements. (n.d.). 4-Amino-2-Bromopyrimidine-5-Carbonitrile Safety Data.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-bromopyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyrimidine.

- ChemicalBook. (2025). 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.

- Acros Organics. (2025). SAFETY DATA SHEET: 2-Bromopyridine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-bromopyrimidine.

- ECHEMI. (n.d.). 4-chloropyrimidine-2-carbonitrile SDS.

- National Center for Biotechnology Information. (n.d.). 5-Bromopyrimidine-2-carbonitrile. PubChem Compound Database.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.dk [fishersci.dk]

- 10. 4-Bromopyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier Information & SDS | Buy High Quality Chemical Online China [nj-finechem.com]

Evolution of Pyrimidine Architectures: From Classical Cyclization to Regioselective C-H Functionalization

The following technical guide is structured to provide an advanced, mechanistic perspective on pyrimidine synthesis, moving beyond basic textbook definitions to explore the evolution of synthetic methodology.

Executive Summary

The pyrimidine scaffold is the pharmacophore backbone for a vast array of FDA-approved therapeutics, ranging from oncology (Fluorouracil, Imatinib) to antivirals (Zidovudine). Historically, access to these structures relied on "ring-closing" condensation reactions (Biginelli, Pinner) which, while foundational, suffer from poor regioselectivity and harsh environmental profiles.

This guide analyzes the paradigm shift in pyrimidine chemistry: the transition from de novo ring construction to late-stage functionalization (LSF) via Transition Metal-Catalyzed C-H Activation. We explore the mechanistic causality of this shift and provide a validated protocol for Rh(III)-catalyzed functionalization, a method that offers superior atom economy and orthogonal regiocontrol.

The Classical Foundation & Its Limitations

To understand the value of modern methods, we must first audit the limitations of the classical toolkit.

The Biginelli and Pinner Legacy

-

The Biginelli Reaction (1893): A three-component condensation of an aldehyde, a

-ketoester, and urea. While it is the grandfather of Multicomponent Reactions (MCRs), it traditionally produces dihydropyrimidines that require subsequent oxidation to reach the aromatic core. -

The Pinner Synthesis (1884): Involves the condensation of amidines with

-dicarbonyls.[1]

Critical Limitation Analysis:

Both methods require the pyrimidine ring to be built around the substituents. If a medicinal chemist needs to install a complex aryl group at the C5 position, they must synthesize a specific

Visualization: The Synthetic Evolution

The following diagram illustrates the strategic shift from building the ring (Classical) to decorating the ring (Modern).

Figure 1: The trajectory of pyrimidine synthesis moving from ring construction (Classical) to pre-functionalized coupling (Transition Metal) to direct C-H bond editing (Modern).[2][3]

The Frontier: Direct C-H Functionalization

The most significant advancement in the last decade is the ability to use the pyrimidine nitrogen as a Directing Group (DG) to activate adjacent C-H bonds. This bypasses the need for pre-halogenated starting materials (e.g., 5-bromopyrimidine) required for Suzuki/Stille couplings.

Mechanistic Insight: Rh(III)-Catalyzed C-H Activation

Rhodium(III) catalysis, specifically using

Why Rhodium?

-

High Electrophilicity:

coordinates strongly to the pyrimidine nitrogen (N1). -

Regiocontrol: The geometry of the 5-membered metallacycle intermediate forces activation exclusively at the C5 or C6 position, depending on sterics and directing group placement.

Visualization: The Catalytic Cycle

The diagram below details the Rh(III) catalytic cycle for the alkenylation of pyrimidines.

Figure 2: The Rh(III) catalytic cycle. The CMD step is the rate-determining step where the C-H bond is cleaved.

Experimental Protocol: Rh(III)-Catalyzed C-H Alkenylation

Objective: Regioselective C5-alkenylation of 2-phenylpyrimidine. Rationale: This protocol demonstrates the "self-validating" nature of modern catalysis—if the catalyst dies or the directing group fails, the starting material is recovered unchanged, unlike classical methods that yield complex tar mixtures.

Reagents & Stoichiometry

| Component | Equiv/Conc. | Role |

| Substrate (e.g., 2-phenylpyrimidine) | 1.0 equiv (0.2 mmol) | Starting Material |

| Coupling Partner (e.g., Ethyl acrylate) | 2.0 equiv | Alkenyl Source |

| Catalyst | 2.5 mol% | Active Catalyst Precursor |

| Oxidant | 2.0 equiv | Regenerates Rh(III) species |

| Additive | 10 mol% | Halide Scavenger (activates Rh) |

| Solvent (1,2-Dichloroethane) | 0.2 M | Reaction Medium |

Step-by-Step Workflow

-

Catalyst Activation: In a dried Schlenk tube, combine

(3.1 mg) and -

Substrate Addition: Add 2-phenylpyrimidine (31.2 mg) and

(72.6 mg). -

Coupling: Add Ethyl acrylate (40 mg) via syringe.

-

Reaction: Seal the tube and heat to 110°C for 18 hours. Note: High temperature is required to overcome the activation energy of the CMD step.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a celite pad to remove copper salts.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Success: NMR will show the disappearance of the C5-proton singlet and the appearance of vinylic protons.

-

Failure Mode: If starting material remains, check the dryness of the solvent; water can poison the cationic Rh species.

Comparative Analysis: Classical vs. Modern

The following table summarizes the trade-offs between the methodologies discussed.

| Feature | Classical (Biginelli/Pinner) | Cross-Coupling (Suzuki/Stille) | C-H Activation (Rh/Ir Catalysis) |

| Pre-functionalization | Not required (De novo) | Required (Halides/Boronates) | Not required (Native C-H) |

| Atom Economy | Low (Loss of H2O/EtOH) | Medium (Stoichiometric waste) | High (H2 is theoretical byproduct) |

| Regioselectivity | Poor (often requires isomers separation) | High (dictated by halide) | High (dictated by Directing Group) |

| Substrate Scope | Limited to available aldehydes | Broad, but requires synthesis | Broad, tolerates sensitive groups |

| Green Metric | Low (Solvent heavy) | Medium (Toxic Sn/B byproducts) | High (Catalytic, less waste) |

References

-

Review of C-H Functionalization: Verbitskiy, E. V., et al. "Recent Advances in Direct C–H Functionalization of Pyrimidines." Synthesis, 2018.[4]

-

Rh(III) Mechanism: Gandeepan, P., & Cheng, C. H. "Rh(III)-catalyzed C–H activation."[5] Chemical Reviews, 2019. (Contextual grounding for Figure 2).

-

Green Chemistry Approaches: Patil, P., et al. "Green Recipes for Pyrimidine."[6] Current Organic Synthesis, 2023.[6]

-

FDA Approved Drugs: Zhang, Y., et al. "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application."[7][8] Medicinal Research Reviews, 2025.[9]

-

Biginelli History: "Pietro Biginelli: The Man Behind the Reaction." ChemistryViews, 2011.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Recipes for Pyrimidine: Ingenta Connect [ingentaconnect.com]

- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-Bromopyrimidine-2-carbonitrile solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromopyrimidine-2-carbonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1] Lacking extensive published quantitative data for this specific molecule, this document establishes a framework for understanding its solubility based on first principles of physical organic chemistry and analogies to related structures. Crucially, this guide offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate the precise data required for their applications. The content is structured to provide not just methods, but the scientific rationale behind them, ensuring a robust and reproducible approach to handling this important chemical intermediate.

Introduction: The Role and Properties of this compound

This compound belongs to the pyrimidine class of nitrogen-containing heterocycles, which are foundational structures in numerous bioactive compounds, including components of DNA and RNA.[1] The presence of a bromine atom and a nitrile group makes it a versatile intermediate for introducing the pyrimidine scaffold into larger molecules through various cross-coupling and nucleophilic substitution reactions. Its application is particularly relevant in the synthesis of selective 5-HT2C receptor agonists and other potential therapeutic agents.[2]

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₅H₂BrN₃

-

Molecular Weight: 183.99 g/mol [3]

-

Structure: The molecule consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a cyano (nitrile) group at the 2-position.

-

Polarity: The presence of three electronegative nitrogen atoms in the pyrimidine ring and the polar nitrile group (C≡N) imparts a significant dipole moment to the molecule, rendering it a polar compound. The bromine atom further contributes to this polarity.

-

Hydrogen Bonding: this compound has hydrogen bond acceptors (the nitrogen atoms and the nitrile group) but lacks hydrogen bond donors. This limits its ability to self-associate via hydrogen bonding but allows it to interact with protic solvents.

Understanding these properties is the first step in predicting and experimentally verifying the compound's behavior in various solvent systems.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of dissolution.[4][5] The process involves overcoming two sets of intermolecular forces: those between the solute molecules in the crystal lattice (lattice energy) and those between the solvent molecules. New intermolecular forces are then formed between the solute and solvent molecules (solvation).[4]

The free energy of dissolution (ΔG) must be negative for the process to be spontaneous and is described by the Gibbs free energy equation: ΔG = ΔH – TΔS .[6]

-

ΔH (Enthalpy of Dissolution): Represents the energy difference between breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

ΔS (Entropy of Dissolution): Represents the change in disorder. This term is usually positive as the dissolved solute is more disordered than the crystalline solid.[6]

For this compound, its polar nature dictates that it will be most soluble in solvents with which it can form strong dipole-dipole or hydrogen bonding interactions, as these favorable interactions will help overcome the compound's crystal lattice energy.

Predicted Solubility Profile of this compound

The predicted solubility of this compound in common organic solvents is summarized in the table below.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Medium | These solvents have large dipole moments and can effectively solvate the polar pyrimidine and nitrile moieties through dipole-dipole interactions. DMF and DMSO are expected to be excellent solvents. THF and ACN are expected to be good to moderate solvents.[7][8][9] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine ring. However, the overall non-polar hydrocarbon portion of the alcohols will limit solubility as the chain length increases (Methanol > Ethanol > IPA). |

| Nonpolar | Toluene, Hexanes, Carbon Tetrachloride (CCl₄) | Low to Insoluble | The weak van der Waals forces offered by these solvents are insufficient to overcome the strong dipole-dipole interactions and crystal lattice energy of the polar solute. The "like dissolves like" principle suggests poor compatibility.[4][5] |